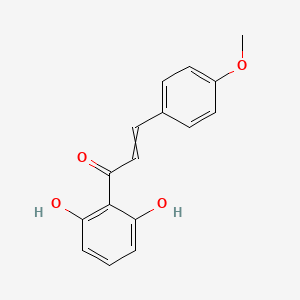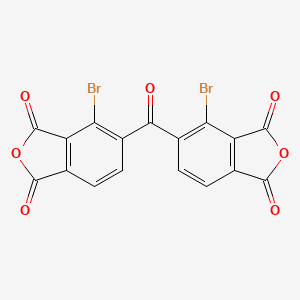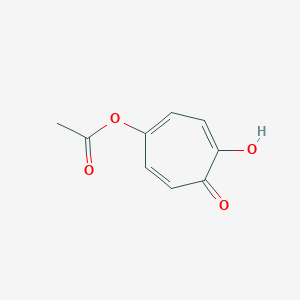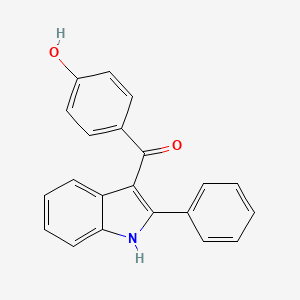
(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that it can interact with specific molecular targets, leading to the inhibition of disease progression.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt disease pathways and lead to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
2-Phenylindole: Shares the indole core structure but lacks the hydroxyphenyl group.
4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the indole core.
Indole-3-carbinol: Another indole derivative with different substituents.
Uniqueness: (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is unique due to the presence of both the hydroxyphenyl and indole groups in its structure. This combination allows for a broader range of chemical reactions and potential applications compared to similar compounds. Its dual functional groups enable it to interact with multiple molecular targets, enhancing its versatility in scientific research and therapeutic applications.
特性
CAS番号 |
103057-00-7 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(2-phenyl-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C21H15NO2/c23-16-12-10-15(11-13-16)21(24)19-17-8-4-5-9-18(17)22-20(19)14-6-2-1-3-7-14/h1-13,22-23H |
InChIキー |
PLPJKDHGWXPYCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


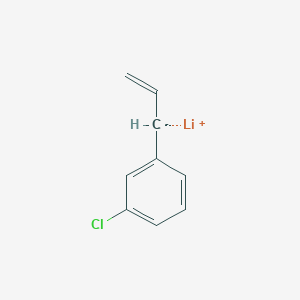
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
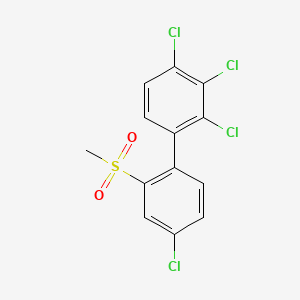
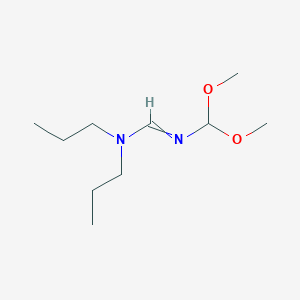
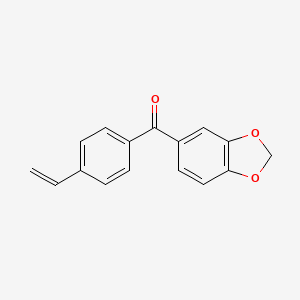
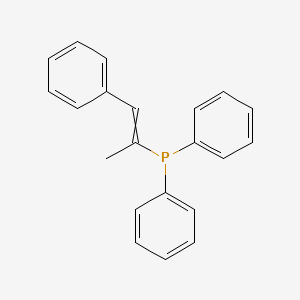
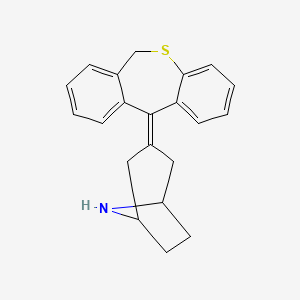
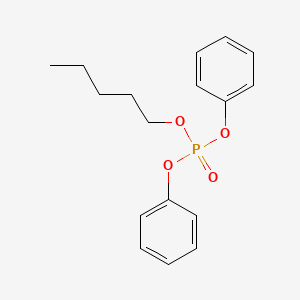
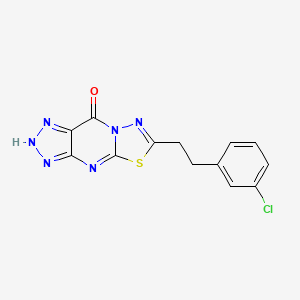
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
